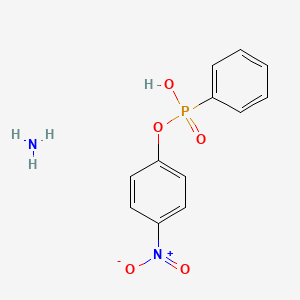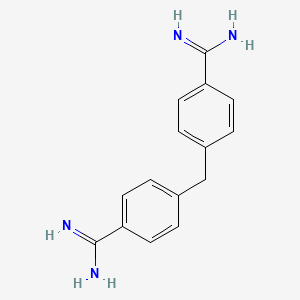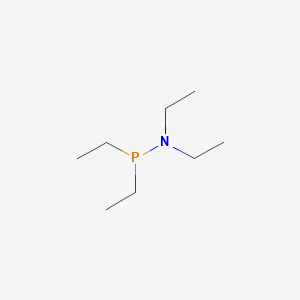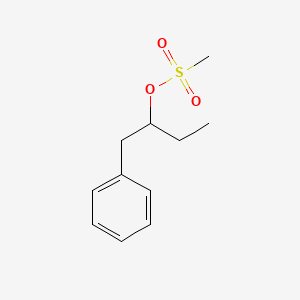![molecular formula C31H43N3O6S4 B13801763 3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium is a complex organic compound with a unique structure that includes benzothiazolium and sulfonate groups. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium involves multiple steps. The process typically starts with the preparation of the benzothiazolium core, followed by the introduction of the sulfonate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized under specific conditions.
Reduction: The benzothiazolium core can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce benzothiazoline derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzothiazolium core can interact with enzymes and receptors, modulating their activity. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(Triphenylphosphonio)propane-1-sulfonate: Similar in structure but with a phosphonium group instead of benzothiazolium.
3-(Triethylphosphonio)propane-1-sulfonate: Another related compound with a triethylphosphonio group.
Uniqueness
What sets 3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium apart is its unique combination of benzothiazolium and sulfonate groups, which confer distinct chemical and physical properties, making it highly versatile for various applications.
Properties
Molecular Formula |
C31H43N3O6S4 |
|---|---|
Molecular Weight |
682.0 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium |
InChI |
InChI=1S/C25H28N2O6S4.C6H15N/c1-2-19(17-24-26(13-7-15-36(28,29)30)20-9-3-5-11-22(20)34-24)18-25-27(14-8-16-37(31,32)33)21-10-4-6-12-23(21)35-25;1-4-7(5-2)6-3/h3-6,9-12,17-18H,2,7-8,13-16H2,1H3,(H-,28,29,30,31,32,33);4-6H2,1-3H3 |
InChI Key |
HQYCGMHCRGQRSX-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])/C=C\3/N(C4=CC=CC=C4S3)CCCS(=O)(=O)[O-].CC[NH+](CC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])C=C3N(C4=CC=CC=C4S3)CCCS(=O)(=O)[O-].CC[NH+](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


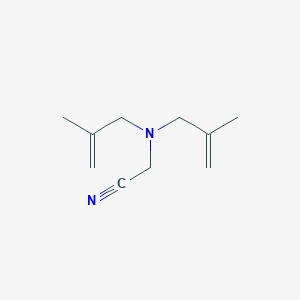
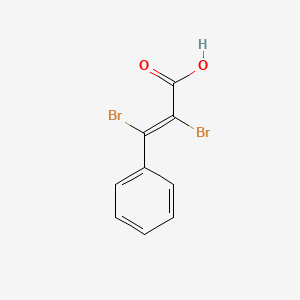
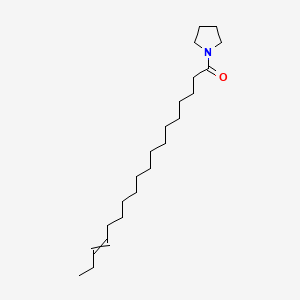
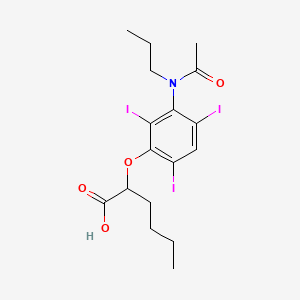

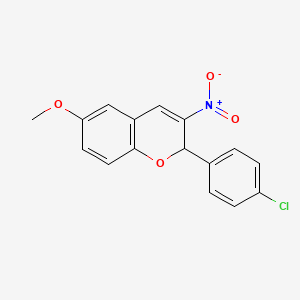
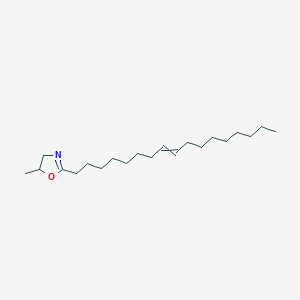
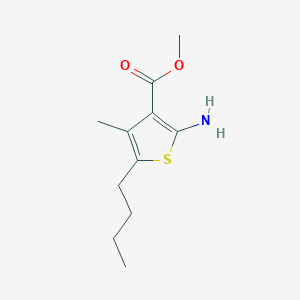
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
